molecular formula C20H24N2O3 B5750477 N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide

N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide

カタログ番号 B5750477
分子量: 340.4 g/mol
InChIキー: ZYDGSFZNYCQYAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. This compound was first synthesized by Bayer AG and has since been the subject of numerous scientific studies.

作用機序

N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 functions as a multi-kinase inhibitor, targeting several protein kinases involved in cancer cell proliferation and angiogenesis. It inhibits the activity of RAF kinase, which is involved in the MAPK signaling pathway, as well as VEGFR, which is involved in angiogenesis. By inhibiting these pathways, N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 can prevent cancer cell growth and inhibit the formation of new blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It can also inhibit the formation of new blood vessels, which can prevent the tumor from receiving the nutrients it needs to grow. Additionally, N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.

実験室実験の利点と制限

One advantage of N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 for lab experiments is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for investigating the role of protein kinases in cancer cell proliferation and angiogenesis. However, one limitation of N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 is that it is a small molecule inhibitor and may have off-target effects on other protein kinases. Additionally, it may not be effective in all types of cancer, and its efficacy may be limited by the development of drug resistance.

将来の方向性

There are several future directions for the study of N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006. One area of research is the development of combination therapies that can enhance its anti-cancer properties. For example, N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to synergize with other protein kinase inhibitors, such as sorafenib, in the treatment of hepatocellular carcinoma. Another area of research is the identification of biomarkers that can predict the response to N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 treatment. This can help to identify patients who are most likely to benefit from this therapy. Finally, there is ongoing research into the development of new multi-kinase inhibitors that can overcome the limitations of N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 and improve its efficacy in the treatment of cancer.

合成法

The synthesis of N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 involves the reaction of 3-methylphenol with acetic anhydride to form 3-methylacetophenone. This intermediate is then reacted with sodium hydroxide and chloroacetyl chloride to form 3-methylphenoxyacetyl chloride. The final step involves the reaction of the 3-methylphenoxyacetyl chloride with N-(tert-butyl)aniline to form N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006.

科学的研究の応用

N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including RAF kinase and VEGFR, which are involved in cancer cell proliferation and angiogenesis. This compound has been tested in several preclinical and clinical studies for the treatment of various types of cancer, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

特性

IUPAC Name

N-tert-butyl-2-[[2-(3-methylphenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14-8-7-9-15(12-14)25-13-18(23)21-17-11-6-5-10-16(17)19(24)22-20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDGSFZNYCQYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。